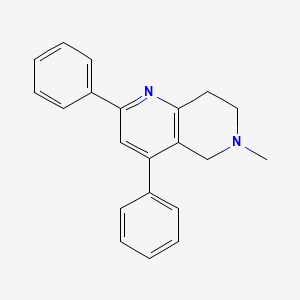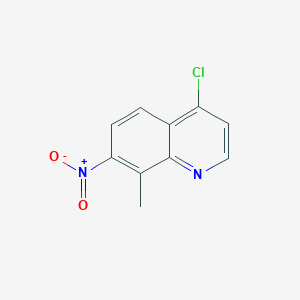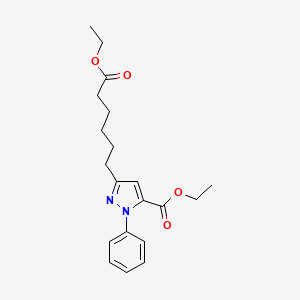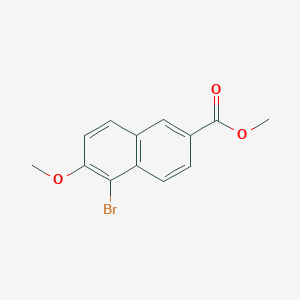
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is an organic compound derived from 2,6-naphthalenedicarboxylic acid. This compound is known for its applications in the production of high-performance polyesters and other advanced materials. It is a colorless solid that plays a crucial role in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous esterification processes where 2,6-naphthalenedicarboxylic acid is reacted with excess tert-butyl alcohol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, yielding the desired ester product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and tert-butyl alcohol in the presence of a strong acid or base.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed
Hydrolysis: 2,6-Naphthalenedicarboxylic acid and tert-butyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the naphthalene ring.
Applications De Recherche Scientifique
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyesters and metal-organic frameworks (MOFs).
Biology: Employed in the development of drug delivery systems due to its ability to form MOFs.
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Utilized in the production of high-strength and high-durability polyesters for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester primarily involves its ability to form stable ester bonds and participate in polymerization reactions. The molecular targets include the hydroxyl groups of alcohols during esterification and the carboxyl groups of acids during transesterification. The pathways involved are typical of esterification and polymerization processes, where the compound acts as a building block for larger molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Naphthalenedicarboxylic acid, dimethyl ester
- 2,6-Naphthalenedicarboxylic acid, diethyl ester
- 2,6-Naphthalenedicarboxylic acid, dipropyl ester
Uniqueness
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the ester. This makes it particularly useful in applications requiring high thermal and chemical stability, such as in the production of high-performance polyesters and advanced materials.
Propriétés
Numéro CAS |
145530-92-3 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
ditert-butyl naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)23-17(21)15-9-7-14-12-16(10-8-13(14)11-15)18(22)24-20(4,5)6/h7-12H,1-6H3 |
Clé InChI |
GJYABZUNTBXLCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)

![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)
![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)

silane](/img/structure/B12548260.png)

pentasilolane](/img/structure/B12548270.png)
![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
